molecular formula C6H5ClN2O2 B048662 5-Chloro-2-nitroaniline CAS No. 1635-61-6

5-Chloro-2-nitroaniline

Cat. No.: B048662
CAS No.: 1635-61-6
M. Wt: 172.57 g/mol
InChI Key: ZCWXYZBQDNFULS-UHFFFAOYSA-N
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Description

5-Chloro-2-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a yellow crystalline solid that is moderately soluble in organic solvents. This compound is characterized by the presence of strong electron-withdrawing groups, namely the chlorine and nitro substituents, which enhance its reactivity in various chemical reactions .

Mechanism of Action

Target of Action

5-Chloro-2-nitroaniline has shown promise in medical research, particularly in the development of cancer therapeutics . The primary targets of this compound are oncogenic microRNAs (miRNAs) . MiRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression and have been implicated in various diseases, including cancer .

Mode of Action

The compound interacts with its targets, the oncogenic miRNAs, and inhibits cell proliferation . This interaction results in changes at the molecular level that can lead to the suppression of cancer cell growth .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of sorafenib analogues . Sorafenib is a kinase inhibitor used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma .

Result of Action

This compound demonstrates cytotoxic activity against HeLa and MCF-7 cancer cell lines . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and heat , which means that its storage and handling conditions could potentially affect its activity. Furthermore, the compound is highly toxic and poses significant risks to human health and the environment , which necessitates careful handling and disposal practices.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-nitroaniline is notable for its strong electron-withdrawing groups, namely the chlorine and nitro substituents . These electron-withdrawing groups enhance its reactivity in various chemical reactions, making it a useful intermediate in pharmaceutical and dye synthesis . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Cellular Effects

In the context of cancer research, this compound has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . Additionally, this compound has been utilized in the synthesis of potent inhibitors of HIV-1 replication .

Molecular Mechanism

The molecular mechanism of this compound involves a multi-step process including acylation, nitrification, and hydrolysis . The acylation of 3-chloroaniline with formic acid in organic solvents yields an intermediate product, which is then nitrified using nitric acid and acetic anhydride to introduce the nitro group . Subsequent hydrolysis with sodium hydroxide converts the nitro group to an amino group, resulting in the desired compound .

Temporal Effects in Laboratory Settings

This compound is sensitive to light and heat . Prolonged exposure to light or elevated temperatures can result in degradation or decomposition of the compound, leading to changes in its properties . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-nitroaniline can be synthesized through a multi-step process involving acylation, nitrification, and hydrolysis . The preparation method involves the following steps:

Industrial Production Methods

In industrial settings, this compound can be produced using m-dichlorobenzene as the starting material. The process involves nitrification to produce 2,4-dichloronitrobenzenes, followed by high-pressure amination to obtain the target product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-nitroaniline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitroaniline: Similar in structure but with the chlorine and nitro groups in different positions.

    3-Chloro-4-nitroaniline: Another structural isomer with different positioning of substituents.

    4-Chloro-3-nitroaniline: Also a structural isomer with unique properties.

Uniqueness

5-Chloro-2-nitroaniline is unique due to its specific positioning of the chlorine and nitro groups, which confer distinct reactivity and applications. Its strong electron-withdrawing groups make it particularly useful in various chemical reactions and industrial applications .

Properties

IUPAC Name

5-chloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWXYZBQDNFULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167604
Record name 5-Chloro-2-nitroaniline
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1635-61-6
Record name 5-Chloro-2-nitroaniline
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Record name 5-Chloro-2-nitroaniline
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Record name 5-Chloro-2-nitroaniline
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Record name 5-Chloro-2-nitroaniline
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Record name 5-chloro-2-nitroaniline
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Record name 5-CHLORO-2-NITROANILINE
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Synthesis routes and methods I

Procedure details

Compounds of formula I can be prepared without using the intermediate of formula II. For example, 3,4-dinitrochlorobenzene may be treated with liquid ammonium in a solvent such as ethanol to obtain 2-nitro-5-chloroaniline, which may then be treated with acetic anhydride in a solvent such as pyridine at 0°-5° C. to yield 2-nitro-5-chloroacetanilide. The 2-nitro-5-chloro acetanilide may then be converted to the corresponding 2-dialkylamino-5-chloroacetanilide by hydrogenating the nitro compound using platinum on carbon as catalyst in the presence of an aliphatic aldehyde (2:1 molar ratio to the nitro compound). The acetanilide can be hydrolyzed with a reagent such as sodium methoxide in a solvent such as methanol to give the corresponding 2-dialkylamino-5-chloroaniline. The chloroaniline can be treated with an appropriate reagent to give a 2-dialkylamino-5-substituted-aniline, e.g. the chloroaniline reacted with 1-propanethiol and sodium hydroxide in dimethylformamide/water at room temperature will yield 2-dialkylamino-5-propylthioaniline. This aniline may then be treated as the compound of formula III on page 5 to obtain a compound of formula I.
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Synthesis routes and methods II

Procedure details

Amino-(4-methoxyphenyl)-methylpolystyrene (loading 1.69 mmol/g, 7.00 g, 11.8 mmol) was soaked in DMSO in a peptide vessel for 30 min. The solvent was then drained. DIEA (11.3 mL, 65.1 mmol) in DMSO (88 mL) was added to the resin, followed by 4-chloro-2-fluoronitrobenzene (10.4 g, 59.2 mmol). The mixture was shaken at room temperature for 19 h, at which point it was drained. The resin was washed with DMSO (3×), EtOH (3×), DMF (3×), MeOH (3×) and DCM (3×). It was then dried under vacuum overnight. A small sample (approx. 10 mg) was treated with 23:2:75 (v/v/v) TFA/H2O/DCM (0.5 mL) for ca. 1 h. The solution containing the released material was concentrated and analyzed with LC/MS. UV (254 nm): 97% @ 5.65 min. MS: m/e 171 (M−1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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